(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone
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Overview
Description
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone is a heterocyclic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone typically involves the condensation of 2-aminobenzyl alcohol with ketones or alcohols in the presence of a base. One common method is the Friedlander annulation, which involves the reaction of 2-amino substituted aromatic ketones with reactive methylene group-containing carbonyl compounds . The reaction conditions often include the use of ethyl ammonium nitrate as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives, each with distinct pharmacological properties .
Scientific Research Applications
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the tetrahydro and amino substitutions.
Tetrahydroquinoline: A reduced form of quinoline with similar pharmacological properties.
Phenylquinoline: A derivative with a phenyl group attached to the quinoline ring.
Uniqueness
(2-Amino-5,6,7,8-tetrahydroquinolin-3-yl)(phenyl)methanone is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity. The presence of the amino group and the tetrahydroquinoline core enhances its potential as a versatile pharmacophore .
Properties
IUPAC Name |
(2-amino-5,6,7,8-tetrahydroquinolin-3-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-16-13(15(19)11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)18-16/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGLKCVCHGCPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C(=O)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447962-29-9 |
Source
|
Record name | 3-benzoyl-5,6,7,8-tetrahydroquinolin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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